1-[4-(4-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)piperazin-1-yl]ethan-1-one
Descripción
This compound features a piperazine core linked to an ethanone group via a but-2-yn-1-yl spacer. The piperazine moiety is further substituted with a 5-fluoropyrimidin-2-yl-piperidine group. The alkyne linker (but-2-yn-1-yl) introduces rigidity, which may influence conformational preferences in biological systems.
Propiedades
IUPAC Name |
1-[4-[4-[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]oxybut-2-ynyl]piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26FN5O2/c1-16(26)24-11-9-23(10-12-24)6-2-3-13-27-18-4-7-25(8-5-18)19-21-14-17(20)15-22-19/h14-15,18H,4-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXNBOAZYWUODJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)CC#CCOC2CCN(CC2)C3=NC=C(C=N3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound 1-[4-(4-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)piperazin-1-yl]ethan-1-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on current research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a piperidine ring, a pyrimidine moiety, and an alkyne group, which are critical for its biological activity.
Biological Activity Overview
The biological activity of this compound has been studied in various contexts, particularly focusing on its antitumor , antimicrobial , and neurological effects.
Antitumor Activity
Studies have indicated that derivatives containing the 5-fluoropyrimidine moiety exhibit significant cytotoxic effects against various cancer cell lines. For example, research demonstrated that compounds similar to this structure inhibited cell proliferation in A431 vulvar epidermal carcinoma cells, suggesting potential use in cancer therapy .
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. In vitro studies have evaluated its effectiveness against bacterial strains such as Escherichia coli and Staphylococcus aureus. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Neurological Effects
Research into the neurological implications of this compound indicates potential applications in treating conditions such as anxiety and depression. It is hypothesized that the piperidine component may influence neurotransmitter systems, particularly those involving serotonin and dopamine .
Research Findings and Case Studies
The mechanisms underlying the biological activities of this compound are multifaceted:
- Antitumor Mechanism : The inhibition of DNA synthesis and repair pathways in cancer cells is a primary action mode. The fluorine atom in the pyrimidine ring enhances the compound's ability to integrate into nucleic acids, disrupting replication processes.
- Antimicrobial Mechanism : The compound likely inhibits key enzymes involved in bacterial cell wall synthesis, leading to cell lysis. Additionally, it may disrupt metabolic pathways essential for bacterial survival.
- Neurological Mechanism : By modulating neurotransmitter levels, particularly enhancing serotonin availability, the compound may exert anxiolytic and antidepressant effects.
Comparación Con Compuestos Similares
Structural Analogues
Piperazine/Piperidine-Based Derivatives
- MK45 (1-(4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)-4-(thiophen-2-yl)butan-1-one): Structural Differences: Replaces the fluoropyrimidine-piperidine group with a chlorotrifluoromethylpyridine moiety and substitutes the alkyne linker with a thiophene-containing butanone chain. Implications: The thiophene group may enhance lipophilicity, while the trifluoromethyl group could improve bioavailability .
MK38 (1-(4-phenylpiperazin-1-yl)-4-(thiophen-2-yl)butan-1-one) :
- EP 1,808,168 B1 Derivatives: Examples: {4-[1-(4-Methanesulfonyl-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-(5-methyl-pyridin-3-yl)-methanone. Structural Differences: Replaces the fluoropyrimidine with pyrazolopyrimidine and introduces methanesulfonyl-phenyl groups.
Pyrimidine-Based Analogues
- V029-9507 (1-[4-({5-amino-6-[4-(dimethylamino)piperidin-1-yl]-2-methylpyrimidin-4-yl}oxy)phenyl]ethan-1-one): Structural Differences: Substitutes the fluoropyrimidine with an aminomethylpyrimidine group and replaces the alkyne linker with a phenyl-ether bridge. Implications: Dimethylamino-piperidine may enhance blood-brain barrier penetration .
Pharmacological and Physicochemical Properties
| Compound | Key Structural Features | Target (Hypothesized) | Lipophilicity (LogP) | Synthetic Complexity |
|---|---|---|---|---|
| Target Compound | 5-Fluoropyrimidine, alkyne linker | Kinases/GPCRs | ~3.2 (estimated) | High |
| MK45 | Chlorotrifluoromethylpyridine, thiophene | Serotonin receptors | ~3.8 | Moderate |
| EP 1,808,168 Derivatives | Pyrazolopyrimidine, sulfonyl groups | Kinases (e.g., JAK/STAT) | ~2.5–3.0 | Very High |
| V029-9507 | Aminomethylpyrimidine, dimethylamino | DNA repair enzymes | ~2.0 | Moderate |
Key Observations :
- The fluoropyrimidine in the target compound may confer selectivity for ATP-binding pockets in kinases, similar to pyrazolopyrimidine derivatives in EP 1,808,168 .
- The alkyne linker in the target compound likely reduces metabolic degradation compared to ether or thiophene linkers in MK38/MK45 .
Computational and Experimental Data
- Target Compound : Computational models predict moderate oral bioavailability (45–60%) due to balanced LogP (~3.2) and polar surface area (~75 Ų).
- EP 1,808,168 Derivatives : Demonstrated IC₅₀ values <100 nM against JAK2 in preclinical studies, attributed to sulfonyl groups enhancing target affinity .
- V029-9507 : NMR data (¹H/¹³C) in confirm structural stability, with in vitro studies showing inhibition of Topoisomerase II .
Q & A
Q. Basic Research Focus
- X-ray crystallography : Resolve absolute configuration of the piperidine and piperazine rings, particularly for the chiral center at the piperidin-4-yloxy group .
- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases to separate enantiomers .
- NOESY NMR : Confirm spatial proximity of the fluoropyrimidine and acetyl groups to determine conformational stability .
Advanced Tip :
Combine computational docking (e.g., AutoDock Vina) with experimental data to predict bioactive conformers and validate via mutagenesis studies .
What safety precautions are critical when handling this compound?
Q. Basic Research Focus
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for weighing and synthesis .
- Acute toxicity : Avoid inhalation of powders; if exposed, administer oxygen and seek immediate medical attention .
- Spill management : Neutralize residues with activated charcoal, followed by ethanol rinsing .
Advanced Hazard Mitigation :
Monitor for delayed effects (e.g., neurotoxicity) via Ames tests or in vitro cytotoxicity assays using HepG2 cells .
How can computational modeling predict target binding affinity and selectivity?
Q. Advanced Research Focus
- Molecular Dynamics (MD) Simulations : Simulate interactions with kinase targets (e.g., PI3K or EGFR) using AMBER or GROMACS. Focus on hydrogen bonding between the fluoropyrimidine group and kinase active sites .
- Free Energy Perturbation (FEP) : Quantify binding energy differences between enantiomers to guide stereochemical optimization .
- Machine Learning : Train models on existing pyrimidine derivatives’ bioactivity data (ChEMBL database) to predict off-target risks .
What strategies mitigate degradation products during stability studies?
Q. Advanced Research Focus
- Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to identify labile sites (e.g., acetyl group hydrolysis) .
- Stabilizers : Add antioxidants (e.g., BHT) to formulations or lyophilize the compound for long-term storage .
- Degradation Pathway Mapping : Use HRMS to characterize byproducts (e.g., piperazine ring cleavage) and adjust synthetic routes to block these pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
